7-Chloro-2-propyl-4-quinolinol
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Overview
Description
7-Chloro-2-propyl-4-quinolinol is a heterocyclic compound with the molecular formula C12H12ClNO and a molecular weight of 221.68 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, industrial processes, and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-propyl-4-quinolinol can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic conditions . Another method is the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . These methods are chosen for their efficiency, scalability, and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-propyl-4-quinolinol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of 2-propyl-4-quinolinol.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
7-Chloro-2-propyl-4-quinolinol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-2-propyl-4-quinolinol involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and disrupt cellular processes in microorganisms, leading to their death . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but without the chloro and propyl substituents.
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Hydroxyquinoline: A derivative with a hydroxyl group at the 8-position instead of the 4-position.
Uniqueness: 7-Chloro-2-propyl-4-quinolinol is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the propyl group influences its lipophilicity and biological activity .
Properties
CAS No. |
1070879-96-7 |
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Molecular Formula |
C12H12ClNO |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
7-chloro-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H12ClNO/c1-2-3-9-7-12(15)10-5-4-8(13)6-11(10)14-9/h4-7H,2-3H2,1H3,(H,14,15) |
InChI Key |
HFNHQRSPVCRLSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C=C(C=C2)Cl |
Origin of Product |
United States |
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